2-[(2-Ethoxyphenyl)methyl]oxirane
CAS No.: 62826-29-3
Cat. No.: VC18227139
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62826-29-3 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2-[(2-ethoxyphenyl)methyl]oxirane |
| Standard InChI | InChI=1S/C11H14O2/c1-2-12-11-6-4-3-5-9(11)7-10-8-13-10/h3-6,10H,2,7-8H2,1H3 |
| Standard InChI Key | YNMIPOBEIANVDW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1CC2CO2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-[(2-ethoxyphenoxy)methyl]oxirane . Alternative designations include 2-Ethoxyphenyl Glycidyl Ether and 1-(2-Ethoxyphenoxy)-2,3-epoxypropane . The (R)-enantiomer is distinctly identified as (2R)-2-[(2-ethoxyphenoxy)methyl]oxirane (CID 28212358) .
Molecular Structure
The molecule comprises an oxirane ring (epoxide) bonded to a 2-ethoxyphenoxymethyl group. Key structural attributes include:
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Oxirane ring: A strained three-membered cyclic ether with bond angles of approximately 60°, contributing to high reactivity .
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Substituents: The 2-ethoxyphenoxy group introduces steric and electronic effects, influencing regioselectivity in reactions .
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 194.23 g/mol | |
| InChIKey | DJOGZXNBSUIGKG-UHFFFAOYSA-N | |
| SMILES | CCOC1=CC=CC=C1OCC2CO2 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves epoxidation of (2-ethoxyphenoxy)methanol using agents like m-chloroperoxybenzoic acid (m-CPBA) . Reaction conditions typically include:
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Solvent: Dichloromethane or tetrahydrofuran.
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Temperature: 0–25°C to control exothermicity.
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Catalyst: Base (e.g., NaOH) for deprotonation.
The stereoselective synthesis of the (R)-enantiomer employs chiral catalysts or resolving agents, though specific protocols remain proprietary .
Industrial Manufacturing
Scalable production utilizes continuous flow reactors to enhance yield (≥85%) and purity. Key steps include:
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Feedstock preparation: (2-Ethoxyphenoxy)methanol and epichlorohydrin.
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Epoxidation: Under controlled pH and temperature.
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value/Status | Source |
|---|---|---|
| Melting point | Not reported | |
| Boiling point | Not reported | |
| Density | Not available | |
| Solubility | Likely soluble in organic solvents | Inferred |
Applications and Pharmacological Relevance
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing antianginal agents (e.g., ranolazine analogs). Patent US2011/251198 describes its use in glycidyl ether derivatives with potential cardiovascular activity .
Material Science
Epoxides like 2-[(2-ethoxyphenoxy)methyl]oxirane are employed in epoxy resins, though specific applications remain underexplored .
Analytical Characterization
Spectroscopic Data
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NMR: NMR (CDCl₃) signals include δ 1.42 (t, 3H, OCH₂CH₃), δ 3.48–3.98 (m, epoxide protons) .
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Mass spectrometry: Molecular ion peak at m/z 194.094 (calculated for ) .
Chromatography
HPLC methods using C18 columns and acetonitrile/water mobile phases resolve enantiomers .
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